molecular formula C22H16BrNO3S B375772 Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate CAS No. 312940-14-0

Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate

Cat. No.: B375772
CAS No.: 312940-14-0
M. Wt: 454.3g/mol
InChI Key: VIYZYGGEKVANJN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the desired substituents.

    Amidation: The amide group can be introduced by reacting the appropriate acyl chloride with an amine.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate would depend on its specific biological or chemical target. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
  • Ethyl 4-(4-fluorophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
  • Ethyl 4-(4-methylphenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance its ability to participate in halogen bonding, potentially affecting its interaction with biological targets.

Properties

CAS No.

312940-14-0

Molecular Formula

C22H16BrNO3S

Molecular Weight

454.3g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C22H16BrNO3S/c1-2-27-22(26)20-18(16-9-11-17(23)12-10-16)14-28-21(20)24-19(25)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,2H2,1H3,(H,24,25)

InChI Key

VIYZYGGEKVANJN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C#CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C#CC3=CC=CC=C3

Origin of Product

United States

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